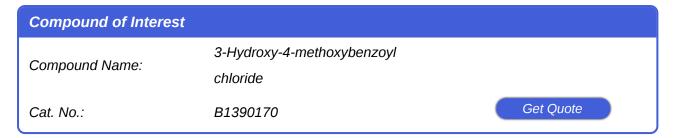


Spectral Data Analysis of 3-Hydroxy-4methoxybenzoyl chloride: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectral data for **3-Hydroxy-4-methoxybenzoyl chloride** (CAS: 289896-68-0). A comprehensive search of publicly accessible databases and scientific literature did not yield experimentally determined Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this specific compound.

While direct experimental data is not currently available in public repositories, this guide provides a framework for the anticipated spectral characteristics based on the analysis of structurally similar compounds. Additionally, it outlines the standard experimental protocols for acquiring such data.

Predicted and Comparative Spectral Data

In the absence of direct experimental data, the following tables summarize the expected spectral features of **3-Hydroxy-4-methoxybenzoyl chloride**. These predictions are based on the known spectral data of closely related compounds such as **3-hydroxy-4-methoxybenzoic** acid and **4-methoxybenzoyl chloride**.

¹H NMR (Proton NMR) Spectral Data (Predicted)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.5-7.7	m	2H	Aromatic (H-2, H-6)
~7.0	d	1H	Aromatic (H-5)
~5.5-6.5	br s	1H	-ОН
~3.9	S	3H	-OCH₃

¹³C NMR (Carbon NMR) Spectral Data (Predicted)

Chemical Shift (ppm)	Assignment
~168-170	C=O (acid chloride)
~150-155	C-O (aromatic)
~145-150	C-OH (aromatic)
~125-130	Aromatic CH
~110-120	Aromatic CH
~110-115	Aromatic C-COCI
~56	-OCH₃

IR (Infrared) Spectroscopy Data (Predicted)



Wavenumber (cm ⁻¹)	Functional Group Assignment
~3400-3600 (broad)	O-H stretch (hydroxyl)
~3000-3100	C-H stretch (aromatic)
~2850-2950	C-H stretch (methyl)
~1750-1780 (strong)	C=O stretch (acid chloride)
~1500-1600	C=C stretch (aromatic)
~1200-1300	C-O stretch (ether)
~700-900	C-CI stretch

MS (Mass Spectrometry) Data (Predicted)

m/z Ratio	Assignment
~186/188	Molecular ion [M] ⁺ (with ³⁵ Cl and ³⁷ Cl isotopes)
~151	[M-CI] ⁺
~123	[M-CI-CO] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the spectral analysis of **3-Hydroxy-4-methoxybenzoyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **3-Hydroxy-4-methoxybenzoyl chloride** would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) would be added as an internal standard (0 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer.



- ¹H NMR Acquisition: Proton NMR spectra would be acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra would be acquired with a spectral width of approximately 220 ppm, using a proton-decoupling pulse sequence. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (1024 or more) would be necessary due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample would be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: An FTIR spectrometer would be used to acquire the spectrum.
- Data Acquisition: The spectrum would be recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal would be taken first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

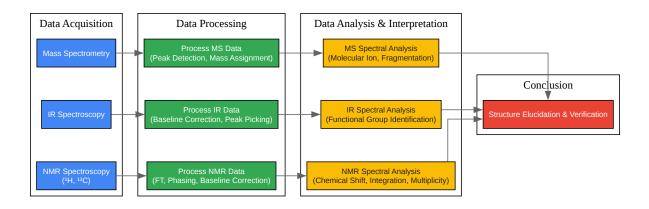
Mass Spectrometry (MS)

- Sample Introduction: The sample would be introduced into the mass spectrometer via a direct insertion probe or by using a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation prior to analysis.
- Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of molecule. Electrospray ionization (ESI) could also be used, particularly with LC-MS.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer would be used to separate the ions based on their mass-to-charge ratio.
- Data Acquisition: The mass spectrum would be recorded over a mass range of approximately m/z 50-500.

Workflow for Spectral Data Acquisition and Analysis



The following diagram illustrates the logical workflow for obtaining and interpreting the spectral data for a compound like **3-Hydroxy-4-methoxybenzoyl chloride**.



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Caption: Workflow for Spectroscopic Data Acquisition and Structural Elucidation.

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